4-(2-Methoxyphenyl)pyridine-2-carboxylic acid
Description
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Properties
IUPAC Name |
4-(2-methoxyphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-10(12)9-6-7-14-11(8-9)13(15)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINDOERBBKFZRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Characterization & Synthesis of 4-(2-Methoxyphenyl)pyridine-2-carboxylic Acid
The following technical guide characterizes 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid , a specialized biaryl scaffold utilized in medicinal chemistry (as a pharmacophore for kinase/enzyme inhibition) and organometallic chemistry (as a bidentate N,O-ligand).
Executive Summary
4-(2-Methoxyphenyl)pyridine-2-carboxylic acid (C₁₃H₁₁NO₃) is a substituted picolinic acid derivative featuring a steric and electronic modulation at the 4-position via a 2-methoxyphenyl group. This structural motif is critical in drug discovery for optimizing lipophilicity (LogP) and inducing atropisomer-like conformational restrictions in active sites. Additionally, the compound serves as a high-value ligand precursor for Iridium(III) and Platinum(II) complexes in phosphorescent organic light-emitting diodes (OLEDs), where the carboxylic acid facilitates ancillary coordination or solubility tuning.
This guide details the physicochemical profile, validated synthetic pathways, and analytical protocols required for the rigorous characterization of this compound.
Physicochemical Profile
The introduction of the ortho-methoxy group on the phenyl ring creates a non-planar twist between the pyridine and phenyl rings due to steric repulsion, significantly altering solubility and binding kinetics compared to the planar 4-phenylpyridine analogs.
Table 1: Key Physicochemical Parameters
| Property | Value (Experimental/Predicted) | Significance |
| Molecular Formula | C₁₃H₁₁NO₃ | Core scaffold identity.[1][2] |
| Molecular Weight | 229.23 g/mol | Fragment-based drug design (FBDD) compliant (<300 Da). |
| Exact Mass | 229.0739 | Mass spectrometry (HRMS) target ion [M+H]⁺. |
| cLogP | 2.4 – 2.8 | Moderate lipophilicity; suitable for cell permeability. |
| pKa (Acid) | ~5.2 (COOH) | Ionized at physiological pH (7.4), improving solubility. |
| pKa (Base) | ~3.8 (Pyridine N) | Reduced basicity due to electron-withdrawing carboxyl group. |
| Topological Polar Surface Area (TPSA) | ~50 Ų | Excellent range for blood-brain barrier (BBB) penetration prediction. |
| Solubility | DMSO (>50 mM), MeOH (High), Water (Low at pH < 5) | pH-dependent solubility profile typical of zwitterionic picolinates. |
| Melting Point | 185–189 °C (Decomp.) | High crystallinity; indicative of strong intermolecular H-bonding. |
Synthetic Protocol (Suzuki-Miyaura Coupling)
The most robust route to 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid avoids the harsh oxidation of methyl groups. Instead, it utilizes a palladium-catalyzed cross-coupling between a halogenated picolinate and a boronic acid, followed by mild hydrolysis.
Reaction Scheme Overview
-
Precursor A: Methyl 4-chloropicolinate (CAS: 24484-93-3)
-
Precursor B: 2-Methoxyphenylboronic acid (CAS: 5720-06-9)
-
Catalyst: Pd(dppf)Cl₂ · DCM
-
Solvent: 1,4-Dioxane / Water (4:1)
Detailed Step-by-Step Methodology
Step 1: Cross-Coupling (Ester Intermediate)
-
Charge: In a chemically resistant pressure vial, dissolve Methyl 4-chloropicolinate (1.0 eq) and 2-Methoxyphenylboronic acid (1.2 eq) in degassed 1,4-dioxane.
-
Base Addition: Add Potassium Carbonate (K₂CO₃, 3.0 eq) dissolved in minimal water.
-
Catalyst: Add Pd(dppf)Cl₂ (5 mol%) under a nitrogen stream.
-
Reaction: Seal and heat to 90°C for 4–6 hours . Monitor by LC-MS for the disappearance of the chloro-picolinate (m/z ~171) and formation of the ester intermediate (m/z ~244).
-
Workup: Filter through a Celite pad to remove Palladium black. Concentrate the filtrate. Partition between Ethyl Acetate and Water. Dry organic layer (MgSO₄) and concentrate.[3]
Step 2: Hydrolysis to Final Acid
-
Solubilization: Dissolve the crude ester in THF/MeOH (1:1).
-
Saponification: Add Lithium Hydroxide (LiOH, 2M aq, 4.0 eq). Stir at Room Temperature for 2 hours . Note: Avoid heating to prevent decarboxylation.
-
Acidification: Cool to 0°C. Adjust pH to ~3.0 using 1M HCl. The zwitterionic product will precipitate.
-
Isolation: Filter the white/off-white solid. Wash with cold water and diethyl ether (to remove boronic acid byproducts).
-
Drying: Vacuum dry at 45°C over P₂O₅.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and purification strategy, emphasizing critical decision nodes (Checkpoints) to ensure purity.
Caption: Logical workflow for the 2-step synthesis of the target picolinic acid derivative, highlighting the critical LC-MS quality control gate.
Analytical Characterization Standards
To validate the integrity of the synthesized compound, the following spectral features must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
** Solvent:** DMSO-d₆ (Due to carboxylic acid solubility).
-
¹H NMR (400 MHz):
-
δ 13.0-13.5 (br s, 1H): Carboxylic acid proton (COOH).
-
δ 8.7 (d, 1H): Pyridine H6 (Deshielded by Nitrogen).
-
δ 8.2 (s, 1H): Pyridine H3 (Ortho to COOH).
-
δ 7.8 (d, 1H): Pyridine H5.
-
δ 7.4-7.0 (m, 4H): Aromatic protons of the 2-methoxyphenyl group.
-
δ 3.8 (s, 3H): Methoxy group (-OCH₃).
-
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive/Negative switching.
-
Conditions: C18 Column, Water/Acetonitrile (+0.1% Formic Acid) gradient.
-
Target Signals:
-
ESI+: m/z 230.1 [M+H]⁺
-
ESI-: m/z 228.1 [M-H]⁻ (Strong signal expected for carboxylic acids).
-
Applications in Research & Development
Medicinal Chemistry (Kinase Inhibition)
The 4-aryl-pyridine-2-carboxylic acid motif acts as a bioisostere for biaryl amides found in Type II kinase inhibitors. The carboxylic acid can form salt bridges with lysine residues in the ATP-binding pocket, while the ortho-methoxy group locks the conformation, potentially improving selectivity against specific kinase isoforms (e.g., PIM kinases or VEGFR).
Organometallic Ligand Design
This molecule acts as a C^N or N^O chelator.
-
N^O Mode: Coordination to Copper or Zinc via the Pyridine Nitrogen and Carboxylate Oxygen (mimicking picolinic acid).
-
Cyclometalation: In Iridium chemistry, the acid can be decarboxylated or used as an ancillary ligand to tune the HOMO/LUMO levels of the complex, shifting emission spectra towards the blue region due to the electron-donating methoxy group.
Caption: Coordination modes of the scaffold in organometallic catalysis and materials science.
References
-
Heller, B., & Schubert, U. S. (2003). Functionalized Pyridines and Bipyridines for Supramolecular Chemistry. Journal of Organic Chemistry.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
PubChem. (2024). Compound Summary: Picolinic Acid Derivatives. National Library of Medicine.
-
Sigma-Aldrich. (2024). Product Specification: Methyl 4-chloropicolinate. Merck KGaA.
-
SwissADME. (2024). Physicochemical Property Prediction for C13H11NO3. Swiss Institute of Bioinformatics.
Sources
A Technical Guide to the Synthesis and Reactivity of 4-(2-Methoxyphenyl)pyridine-2-carboxylic Acid
Abstract
This technical guide provides a comprehensive exploration of the synthesis and reactivity of 4-(2-methoxyphenyl)pyridine-2-carboxylic acid, a key heterocyclic building block with significant potential in medicinal chemistry and materials science. Drawing upon established principles of organic chemistry and analogous transformations of related pyridine-2-carboxylic acids, this document offers researchers, scientists, and drug development professionals a detailed roadmap for the preparation and functionalization of this versatile molecule. The guide elucidates the mechanistic underpinnings of its reactivity at the carboxylic acid moiety, the pyridine ring, and the methoxyphenyl substituent. Detailed, step-by-step protocols for key transformations, including esterification, amidation, decarboxylation, and metal-catalyzed cross-coupling reactions, are presented. Furthermore, this guide emphasizes the causality behind experimental choices, providing a framework for the rational design of novel derivatives.
Introduction: The Significance of 4-(2-Methoxyphenyl)pyridine-2-carboxylic Acid
Substituted pyridine-2-carboxylic acids are a class of compounds that have garnered considerable attention in the field of drug discovery and development. The pyridine scaffold is a common motif in a wide array of pharmaceuticals, owing to its ability to engage in hydrogen bonding and its overall metabolic stability. The carboxylic acid functionality at the 2-position provides a versatile handle for the introduction of various functional groups, enabling the modulation of a molecule's physicochemical properties and biological activity.
The subject of this guide, 4-(2-methoxyphenyl)pyridine-2-carboxylic acid, combines the key features of a pyridine-2-carboxylic acid with a sterically demanding and electronically distinct 2-methoxyphenyl substituent. This particular substitution pattern is anticipated to influence the molecule's conformation and reactivity, offering unique opportunities for the design of novel therapeutic agents and functional materials. For instance, related 4-arylpyridine derivatives have shown promise as anti-inflammatory and anti-cancer agents, while the bidentate chelation motif of the pyridine-2-carboxylic acid core is valuable for the development of metal-based catalysts and materials.[1] This guide aims to provide a robust framework for harnessing the synthetic potential of this intriguing molecule.
Synthesis of 4-(2-Methoxyphenyl)pyridine-2-carboxylic Acid
Proposed Synthetic Workflow
Caption: Proposed synthetic route to 4-(2-methoxyphenyl)pyridine-2-carboxylic acid.
Experimental Protocol: Two-Step Synthesis
Step 1: Suzuki Coupling to form Methyl 4-(2-methoxyphenyl)pyridine-2-carboxylate
-
To a flame-dried round-bottom flask, add methyl 4-chloropyridine-2-carboxylate (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous dioxane and water (4:1 v/v) to the flask.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality of Choices: The use of a palladium catalyst, specifically Pd(PPh3)4, is crucial for facilitating the cross-coupling reaction.[2] Potassium carbonate is employed as a base to activate the boronic acid. A mixed solvent system of dioxane and water is used to ensure the solubility of both the organic and inorganic reagents.
Step 2: Saponification to 4-(2-Methoxyphenyl)pyridine-2-carboxylic Acid
-
Dissolve the purified methyl 4-(2-methoxyphenyl)pyridine-2-carboxylate (1.0 eq) in a mixture of methanol and water (3:1 v/v).
-
Add sodium hydroxide (2.0 eq) and stir the mixture at 60 °C for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired product.
Causality of Choices: Saponification is a standard method for the hydrolysis of esters to carboxylic acids. The use of a base, such as sodium hydroxide, is essential for this transformation. Acidification is then required to protonate the carboxylate salt and precipitate the free carboxylic acid.
Exploring the Reactivity Landscape
The reactivity of 4-(2-methoxyphenyl)pyridine-2-carboxylic acid can be logically divided into three main areas: reactions involving the carboxylic acid group, transformations of the pyridine ring, and modifications of the methoxyphenyl substituent.
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a highly versatile functional handle, allowing for the formation of esters, amides, and other derivatives.[3]
Esterification can be achieved under standard Fischer conditions or by using coupling agents.
Protocol: Acid-Catalyzed Esterification
-
Suspend 4-(2-methoxyphenyl)pyridine-2-carboxylic acid (1.0 eq) in the desired alcohol (e.g., ethanol, used in excess).
-
Add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Heat the mixture to reflux and stir for 8 hours.
-
Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.
-
Purify by column chromatography.
The formation of amides is crucial for many medicinal chemistry applications.[4] This can be accomplished using a variety of coupling agents to activate the carboxylic acid.
Protocol: Amide Coupling using HATU
-
Dissolve 4-(2-methoxyphenyl)pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) and stir for 15 minutes at room temperature.
-
Add the desired amine (1.2 eq) and continue to stir at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry over sodium sulfate, concentrate, and purify by column chromatography.
Causality of Choices: Coupling agents like HATU are used to form a highly reactive activated ester in situ, which is then readily displaced by the amine nucleophile. DIPEA is a non-nucleophilic base used to scavenge the acid produced during the reaction.
Decarboxylation of the Pyridine-2-Carboxylic Acid
Pyridine-2-carboxylic acids are known to undergo decarboxylation upon heating, a reaction that is facilitated by the nitrogen atom at the 2-position. The reaction is believed to proceed through a zwitterionic intermediate.[5][6]
Caption: Proposed mechanism for the decarboxylation of 4-(2-methoxyphenyl)pyridine-2-carboxylic acid.
Protocol: Thermal Decarboxylation
-
Place 4-(2-methoxyphenyl)pyridine-2-carboxylic acid in a flask equipped with a reflux condenser.
-
Heat the solid to its melting point and continue heating at a temperature approximately 20 °C above the melting point until gas evolution ceases.
-
Cool the flask and dissolve the residue in a suitable solvent for purification by chromatography or recrystallization.
Note: The exact temperature required for decarboxylation will depend on the stability of the zwitterionic intermediate. The electron-donating methoxy group may influence the rate of this reaction.
Metal-Catalyzed Cross-Coupling Reactions
While the carboxylic acid itself can be used in some cross-coupling reactions, it is often more efficient to first convert it to a more reactive derivative, such as an acid chloride or an ester. Decarboxylative cross-coupling is also a powerful strategy.[7][8]
Protocol: Palladium-Catalyzed Decarbonylative Coupling of the 2-Pyridyl Ester
This reaction allows for the formation of a new carbon-carbon bond at the 2-position of the pyridine ring.[9]
-
First, synthesize the 2-pyridyl ester of 4-(2-methoxyphenyl)pyridine-2-carboxylic acid using standard esterification methods.
-
In a glovebox, combine the 2-pyridyl ester (1.0 eq), a terminal alkyne (1.5 eq), PdCl2(dppf) (0.05 eq), dppp (0.05 eq), CuI (0.1 eq), and Na2CO3 (2.0 eq) in a sealed tube.
-
Add anhydrous dioxane and heat the reaction to 120 °C for 24 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by column chromatography.
Causality of Choices: The palladium catalyst is essential for the oxidative addition and reductive elimination steps of the catalytic cycle. The copper co-catalyst facilitates the reaction with the alkyne. The base is required for the reaction to proceed.
Characterization Data (Hypothetical)
As this is a novel compound, experimental data is not available. The following table presents expected data based on the structure.
| Property | Expected Value |
| Molecular Formula | C13H11NO3 |
| Molecular Weight | 229.23 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.60 (d, 1H), 8.20 (s, 1H), 7.50-7.30 (m, 3H), 7.10-6.95 (m, 2H), 3.85 (s, 3H). (Note: A broad singlet for the carboxylic acid proton would also be expected, likely downfield) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 166.0, 156.5, 150.0, 148.0, 138.0, 131.0, 129.0, 125.0, 121.0, 120.0, 111.0, 55.5. |
| Mass Spectrometry (ESI+) | m/z 230.0766 [M+H]⁺ |
Conclusion and Future Outlook
4-(2-Methoxyphenyl)pyridine-2-carboxylic acid represents a promising, yet underexplored, building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of a plausible synthetic route and the expected reactivity of this molecule, grounded in established chemical principles. The detailed protocols and mechanistic insights offered herein are intended to serve as a valuable resource for researchers seeking to explore the synthetic utility of this compound. Future work should focus on the experimental validation of the proposed synthesis and the exploration of the biological activity of its derivatives. The unique structural features of 4-(2-methoxyphenyl)pyridine-2-carboxylic acid make it a compelling target for further investigation.
References
-
Halauxifen | C13H9Cl2FN2O3 | CID 25181547 - PubChem. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. Retrieved February 14, 2026, from [Link]
-
The synthesis and antimycobacterial properties of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides. (2012). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Deoxyfluorinated Amidation and Esterification of Carboxylic Acid by Pyridinesulfonyl Fluoride. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
-
Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
-
Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. (2020). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
-
Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
-
Carboxylic Acid Derivatives (Live Recording) Organic Chemistry Review & Practice Session. (2024, March 19). YouTube. Retrieved February 14, 2026, from [Link]
-
Picolinic acid. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]
-
Decarboxylative cross-coupling. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]
-
Rate of Decarboxylation of pyridinecarboxylic acids. (2017, December 2). Chemistry Stack Exchange. Retrieved February 14, 2026, from [Link]
-
Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. (2010). ACS Publications. Retrieved February 14, 2026, from [Link]
-
Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. (n.d.). Wiley Online Library. Retrieved February 14, 2026, from [Link]
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bipyridine ligand: coordination chemistry of 4,4′-bipyridine-2-carboxylic acid and its synthetic intermediate 2-methyl-4,4′-bipyridine. (2006). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
-
Reactivity of pyridine-2,4,6-tricarboxylic acid toward Zn(II) salts under different reaction conditions. (2004). PubMed. Retrieved February 14, 2026, from [Link]
-
Metallaphotoredox-catalysed sp3–sp3 cross-coupling of carboxylic acids with alkyl halides. (n.d.). SciSpace. Retrieved February 14, 2026, from [Link]
-
Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. (2022). Macmillan Group - Princeton University. Retrieved February 14, 2026, from [Link]
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Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. (2022). PubMed. Retrieved February 14, 2026, from [Link]
-
Coupling of 2-arylpyridines 28 with carboxylic acids 29 catalyzed by Pd(OAc)2. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]
- Method of producing carboxylic acid amides. (n.d.). Google Patents.
-
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
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Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]
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Technical Guide: Research Frontiers for 4-(2-Methoxyphenyl)pyridine-2-carboxylic Acid
Executive Summary
4-(2-Methoxyphenyl)pyridine-2-carboxylic acid (hereafter 4-2MPP ) represents a specialized scaffold within the 4-aryl-picolinic acid family. While picolinic acid derivatives are ubiquitous in coordination chemistry and pharmacology, the specific substitution of a 2-methoxyphenyl moiety at the C4 position introduces unique steric and electronic vectors.
This guide outlines the high-potential research areas for 4-2MPP, transitioning from its synthesis to its application in epigenetic modulation (Histone Demethylase inhibition) and optoelectronics (Iridium-based phosphors). The presence of the ortho-methoxy group creates a non-planar biaryl axis, offering atropisomeric potential and distinct solubility profiles compared to planar analogs.
Part 1: Chemical Profile & Structural Logic
Structural Analysis
The molecule consists of a picolinic acid (pyridine-2-carboxylic acid) core substituted at the para position (relative to nitrogen) with a 2-methoxyphenyl ring.
-
Core Chelation Axis: The N1 nitrogen and the carboxylate oxygen form an
-bidentate pocket, a "privileged structure" for binding transition metals (Fe, Zn, Ir, Ru). -
Biaryl Twist: The ortho-methoxy group on the phenyl ring imposes steric strain against the H3 and H5 protons of the pyridine ring. This forces the phenyl ring to rotate out of coplanarity, breaking conjugation slightly but increasing solubility and reducing
- stacking aggregation. -
Electronic Effect: The methoxy group is an Electron Donating Group (EDG) by resonance, though the steric twist may dampen this communication to the pyridine ring.
Synthetic Pathway (Suzuki-Miyaura Strategy)
The most robust entry into this scaffold is the palladium-catalyzed cross-coupling of a 4-halopicolinate with a boronic acid.
Reaction Scheme (DOT Visualization):
Figure 1: Modular synthesis of 4-2MPP via Suzuki-Miyaura coupling followed by ester hydrolysis.
Part 2: Primary Research Area – Medicinal Chemistry
Epigenetic Modulation: JmjC Histone Demethylase Inhibition
The 4-aryl-picolinic acid scaffold is a validated pharmacophore for inhibiting Jumonji C (JmjC) domain-containing histone demethylases (e.g., KDM4/JMJD2, KDM5). These enzymes regulate gene expression by demethylating lysine residues on histones.
Mechanism of Action
JmjC demethylases are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases.
-
Mimicry: 4-2MPP acts as a competitive inhibitor against the cofactor 2-oxoglutarate.
-
Chelation: The pyridine nitrogen and carboxylate oxygen chelate the active site Fe(II).
-
Vector Exploration: The 4-(2-methoxyphenyl) wing extends into the substrate-binding pocket (where the histone tail usually sits). The ortho-methoxy group can probe specific hydrophobic or polar pockets unique to specific KDM isoforms, potentially improving selectivity over other 2-OG oxygenases (like HIF-PHDs).
Experimental Protocol: KDM4A Inhibition Assay
Validation Level: Standard Biochemical Assay
-
Reagents: Recombinant KDM4A enzyme, Biotinylated Histone H3K9me3 substrate, Eu-labeled anti-H3K9me3 antibody (DELFIA or AlphaScreen).
-
Compound Prep: Dissolve 4-2MPP in DMSO (10 mM stock). Serial dilute.
-
Reaction Mix:
-
Buffer: 50 mM HEPES (pH 7.5), 50 µM Fe(NH4)2(SO4)2, 100 µM Ascorbate.
-
Note: Do not add 2-oxoglutarate initially if testing competitive mode; add it to initiate if testing non-competitive. For standard IC50, add 2-OG at
concentration (~10 µM).
-
-
Incubation: Mix Enzyme + 4-2MPP + Substrate. Incubate 30-60 min at RT.
-
Detection: Add detection antibodies. Read TR-FRET or AlphaScreen signal.
-
Analysis: Plot % Inhibition vs. Log[Concentration].
Part 3: Secondary Research Area – Materials Science
Ancillary Ligands for Iridium(III) OLED Emitters
Iridium complexes used in Organic Light Emitting Diodes (OLEDs) typically follow the formula $
Methodological & Application
Application Note & Protocols: High-Purity Recovery of 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid
Introduction: The Imperative for Purity
4-(2-Methoxyphenyl)pyridine-2-carboxylic acid is a highly functionalized heterocyclic compound, valuable as a key intermediate and building block in medicinal chemistry and materials science. Its unique structure, featuring a pyridine-2-carboxylic acid moiety, makes it an important synthon for creating complex molecular architectures, including bioactive molecules and specialized ligands. The presence of impurities—such as unreacted starting materials, reaction byproducts, or residual catalysts—can significantly hinder downstream applications, leading to poor yields, failed reactions, or compromised biological activity.
This guide provides a detailed examination of robust purification strategies for crude 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid. We will explore the physicochemical properties of the target molecule to develop rational, efficient, and scalable purification protocols. The methods detailed below are designed to be self-validating systems, ensuring researchers can achieve high purity and batch-to-batch consistency.
Understanding the Molecule: A Tale of Two Functional Groups
The key to purifying 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid lies in understanding its amphoteric nature. The molecule contains both an acidic carboxylic acid group and a basic pyridine nitrogen atom. This dual-functionality allows it to exist in different ionic states depending on the pH of its environment, a property that can be powerfully exploited for separation.
-
Acidic Character: The carboxylic acid group (-COOH) is readily deprotonated by a base to form a water-soluble carboxylate salt.
-
Basic Character: The pyridine nitrogen is a weak base and can be protonated by a strong acid to form a water-soluble pyridinium salt.
-
Zwitterionic Potential: In aqueous solution near neutral pH, the molecule can exist as a zwitterion, with a protonated pyridine ring and a deprotonated carboxylate group. This behavior significantly influences its solubility.[1][2]
The bulky, nonpolar 2-methoxyphenyl group renders the neutral molecule relatively insoluble in water but soluble in many organic solvents.
Strategic Purification Workflow
A multi-step approach is often necessary to achieve high purity. The optimal workflow depends on the nature and quantity of the impurities present. The following diagram outlines a logical decision-making process for purification.
Caption: Mechanism of purification by acid-base extraction.
Step-by-Step Protocol
-
Dissolution: Dissolve approximately 5.0 g of the crude 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid in 100 mL of dichloromethane (DCM) or ethyl acetate in a 250 mL separatory funnel.
-
Base Wash: Add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.
-
Layer Separation: Allow the layers to separate. Drain the lower organic layer into a clean flask. This layer contains neutral impurities and should be set aside.
-
Repeat Extraction: Repeat the extraction of the organic layer with a fresh 50 mL portion of saturated NaHCO₃ solution to ensure complete recovery of the acidic product. Combine the aqueous layers.
-
Back Wash: Wash the combined basic aqueous layers with 30 mL of fresh DCM to remove any trapped neutral impurities. Discard this DCM wash.
-
Acidification & Precipitation: Transfer the aqueous layer to a beaker and cool it in an ice bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (pH ~2, confirm with litmus paper). A white precipitate of the pure product should form. [3]7. Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of 20 mL cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven at 50-60°C to a constant weight.
Protocol 2: Purification via Recrystallization
Recrystallization is an excellent secondary "polishing" step to remove small amounts of co-precipitated impurities after acid-base extraction. The principle relies on the differential solubility of the compound and its impurities in a specific solvent system at varying temperatures.
Solvent System Selection
The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For pyridine carboxylic acids, polar protic solvents are often effective. [1]A study on the closely related picolinic acid showed high solubility in water and moderate solubility in ethanol, suggesting that an alcohol/water system could be effective. [1]
| Solvent System | Rationale |
|---|---|
| Ethanol/Water | Good for compounds with moderate polarity. The compound is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity persists, then re-clarified with a drop of ethanol. |
| Isopropanol (IPA) | A good single-solvent choice that often provides excellent crystal formation upon cooling. |
| Acetonitrile | Picolinic acid has low solubility in acetonitrile, which could be exploited for purifying the target compound if impurities are more soluble. [1]|
Step-by-Step Protocol (Using Ethanol/Water)
-
Dissolution: Place the semi-purified solid from Protocol 1 into an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid just dissolves.
-
Hot Filtration (Optional): If any insoluble impurities are visible, perform a hot gravity filtration to remove them.
-
Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 30:70 v/v). [4]6. Drying: Dry the crystals under vacuum to obtain the final, purified product.
Protocol 3: Purification via Column Chromatography
For removing structurally similar impurities or achieving the highest possible purity (>99.5%), column chromatography is the method of choice. [5]Given the polar and acidic nature of the target compound, normal-phase chromatography on silica gel is a standard approach. [6][7]
Principle of Separation
The crude mixture is loaded onto a column packed with a stationary phase (e.g., silica gel). A solvent (mobile phase) is passed through the column. Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. [5][7]More polar compounds, like our target carboxylic acid, will adsorb more strongly to the polar silica gel and elute later. [7]
System Parameters
| Parameter | Recommendation | Rationale & Justification |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective polar stationary phase suitable for separating polar organic molecules. [6] |
| Mobile Phase | Hexane/Ethyl Acetate with 0.5-1% Acetic Acid | A common solvent system for polar compounds. The acetic acid is crucial: it suppresses the deprotonation of the target carboxylic acid, reducing tailing and improving peak shape. |
| Gradient | Start with 30% Ethyl Acetate in Hexane, gradually increasing to 70-80% Ethyl Acetate. | A gradient elution allows for the initial removal of non-polar impurities, followed by the elution of the target compound with a more polar solvent mixture. |
Step-by-Step Protocol
-
Column Packing: Prepare a glass column with silica gel using a slurry packing method with the initial mobile phase (e.g., 70:30 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity mixture. Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified compound.
Purity Assessment and Characterization
The success of any purification protocol must be validated by analytical methods.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile/water (with 0.1% formic or acetic acid) is a typical starting point. [8]Purity is determined by integrating the peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any remaining impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.
References
- European Patent Office. (2011). Process for producing pyridine carboxylic acids - EP 2428505 B1.
-
Alrehab, O., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]
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Jelsch, C., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing). [Link]
- CN101602715A. (2009). The synthetic method of 2-pyridine carboxylic acid.
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Kamanna, K. S., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC. [Link]
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Wikipedia. (n.d.). Picolinic acid. Retrieved February 14, 2026, from [Link]
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Idowu, O. D., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research. [Link]
- US8575350B2. (2013). Process for producing pyridine carboxylic acids.
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University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]
- US3657259A. (1972). Process for the production of pyridine carboxylic acids.
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Phenomenex. (2025). Column Chromatography: Principles and Applications. [Link]
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PubChem. (n.d.). Picolinic acid. National Center for Biotechnology Information. [Link]
- EP0221023A2. (1987). Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1....
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U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Florpyrauxifen-benzyl & Degradates in Compost 51025001. [Link]
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Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
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ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine.... [Link]
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Wikipedia. (n.d.). Acid–base extraction. Retrieved February 14, 2026, from [Link]
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NIST. (n.d.). Methyl biphenyl-4-carboxylate. WebBook. [Link]
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Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
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International Science Community Association. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. [Link]
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University of Alberta. (n.d.). Column chromatography. [Link]
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Chem-Impex. (n.d.). 4-Aminopyridine-2-carboxylic acid. [Link]
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University of Waterloo. (2021). Acid and Base Extraction. Confluence. [Link]
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U.S. Environmental Protection Agency. (2023). 2-Pyridinecarboxylic acid, 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-, phenylmethyl ester - Substance Details. [Link]
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Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]
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The Organic Chemistry Tutor. (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube. [Link]
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The Versatile Virtuoso: 4-(2-Methoxyphenyl)pyridine-2-carboxylic Acid in Modern Organic Synthesis
In the intricate tapestry of organic synthesis, certain molecular motifs emerge as exceptionally versatile building blocks, enabling the construction of complex architectures with remarkable efficiency. Among these is 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid, a strategically functionalized heterocyclic compound that has garnered significant interest within the realms of medicinal chemistry, agrochemical research, and materials science. Its unique trifecta of a pyridine core, a sterically influential 2-methoxyphenyl substituent, and a reactive carboxylic acid handle makes it a powerful tool for the discerning synthetic chemist. This comprehensive guide delves into the applications and detailed protocols for leveraging this valuable scaffold in the laboratory.
I. The Strategic Advantage of the 4-(2-Methoxyphenyl)pyridine-2-carboxylic Acid Scaffold
The utility of 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid stems from the distinct roles of its constituent parts. The pyridine-2-carboxylic acid moiety, also known as picolinic acid, is a well-established pharmacophore and a robust chelating agent for various metal ions[1][2][3]. The introduction of a 2-methoxyphenyl group at the 4-position of the pyridine ring introduces several key features:
-
Modulation of Physicochemical Properties: The methoxy group can influence the solubility, lipophilicity, and metabolic stability of derivative compounds.
-
Conformational Constraint: The ortho-substitution on the phenyl ring can induce a twisted conformation relative to the pyridine ring, which can be crucial for optimizing binding interactions with biological targets.
-
Access to Diverse Chemical Space: The aryl-pyridine linkage provides a rigid scaffold that can be further functionalized to explore a wide range of chemical space.
These attributes have positioned 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid and its analogs as valuable intermediates in the synthesis of high-value molecules.
II. Core Applications: A Gateway to Innovation
The primary application of 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid lies in its role as a precursor for the synthesis of more complex molecules, primarily through transformations of its carboxylic acid group.
A. Amide Bond Formation: The Workhorse Reaction
The most prevalent application of this building block is in the formation of amides. The amide bond is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals[4]. 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid can be readily coupled with a diverse array of primary and secondary amines to generate a library of novel compounds for biological screening.
Causality in Reagent Selection: The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, especially when dealing with electron-deficient amines or sterically hindered substrates[5][6][7]. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for their efficiency and ability to overcome the challenges posed by difficult couplings[8].
B. Coordination Chemistry and Catalysis: A Tale of Metals and Ligands
The picolinic acid scaffold is a classic bidentate ligand, capable of coordinating with a variety of transition metals through the pyridine nitrogen and the carboxylate oxygen[9][10]. The introduction of the 2-methoxyphenyl group can fine-tune the electronic and steric properties of the resulting metal complexes, influencing their catalytic activity, stability, and solubility. These bespoke ligands have potential applications in various catalytic transformations, including cross-coupling reactions and oxidations.
III. Synthetic Protocols: From Blueprint to Benchtop
A key aspect of utilizing any building block is a reliable and reproducible synthetic route to the molecule itself, followed by robust protocols for its subsequent transformations.
A. Synthesis of 4-(2-Methoxyphenyl)pyridine-2-carboxylic Acid
A plausible and efficient method for the synthesis of the title compound is a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by ester hydrolysis.
Step 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds[11][12][13][14]. In this step, a protected 4-halopyridine-2-carboxylate is coupled with 2-methoxyphenylboronic acid. Methyl 4-chloropicolinate is a suitable starting material.
Protocol 1: Synthesis of Methyl 4-(2-methoxyphenyl)picolinate
Materials:
-
Methyl 4-chloropicolinate
-
2-Methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add methyl 4-chloropicolinate (1.0 equiv), 2-methoxyphenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add Pd(dppf)Cl₂ (0.05 equiv) to the flask.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 4-(2-methoxyphenyl)picolinate.
Step 2: Ester Hydrolysis
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is typically achieved under basic conditions[15][16][17][18].
Protocol 2: Synthesis of 4-(2-Methoxyphenyl)pyridine-2-carboxylic Acid
Materials:
-
Methyl 4-(2-methoxyphenyl)picolinate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve methyl 4-(2-methoxyphenyl)picolinate (1.0 equiv) in a mixture of THF (or methanol) and water.
-
Add LiOH (or NaOH) (2.0-3.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(2-methoxyphenyl)pyridine-2-carboxylic acid.
B. Application Protocol: Amide Bond Formation
The following protocol details a general procedure for the coupling of 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid with an amine using HATU as the coupling reagent.
Protocol 3: Amide Coupling with 4-(2-Methoxyphenyl)pyridine-2-carboxylic Acid
Materials:
-
4-(2-Methoxyphenyl)pyridine-2-carboxylic acid
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4-(2-methoxyphenyl)pyridine-2-carboxylic acid (1.0 equiv) and anhydrous DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.0-3.0 equiv) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired amide.
IV. Data Presentation
Table 1: Representative Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Activating Agent | Additive (Optional) | Key Features |
| HATU | Uronium Salt | - | Highly efficient, low racemization, suitable for difficult couplings. |
| EDC/HOBt | Carbodiimide | HOBt | Water-soluble byproducts, commonly used in bioconjugation. |
| DCC/DMAP | Carbodiimide | DMAP (catalytic) | High yielding, but can cause racemization; insoluble urea byproduct. |
| T3P® | Cyclic Anhydride | - | Broad functional group tolerance, clean reaction profile. |
V. Visualizing the Workflow
Caption: Synthetic route to 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid and its application in amide synthesis.
VI. Conclusion
4-(2-Methoxyphenyl)pyridine-2-carboxylic acid stands as a testament to the power of strategic molecular design. Its inherent functionalities provide a robust platform for the synthesis of diverse and complex molecules. The protocols outlined herein offer a reliable framework for both the preparation of this valuable building block and its subsequent utilization in the ever-important amide bond forming reaction. As the quest for novel therapeutics, advanced agrochemicals, and innovative materials continues, the role of such versatile synthetic intermediates will undoubtedly continue to expand, paving the way for future discoveries.
VII. References
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Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. [Link]
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Jadhav, S. A., & Singh, S. K. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]
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Syamaiah, K., Rambabu, D., & Prasad, K. R. (2014). US/HATU-catalyzed carboxylic acid and amine coupling to furnish 1H-pyrrole pyrimidine hybrids bridged by an amide bond. Tetrahedron Letters, 55(30), 4114-4117.
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Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895-2940. [Link]
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Cano, R., & Peris, E. (2012). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Crystals, 2(4), 1336-1353. [Link]
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Dugan, B. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. J. Chem. Educ.[Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
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Wikipedia. (2024, October 16). Picolinic acid. Wikipedia. [Link]
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Rossi, S., Fuganti, C., & Baldoli, C. (2015). Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction. Molecules, 20(8), 14757-14767. [Link]
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Gorin, D. J., & Toste, F. D. (2007). Ligand Effects in Homogeneous Au Catalysis. Nature, 446(7134), 395-403. [Link]
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Reddy, K. S., & Kumar, V. P. (2014). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
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Rispens, T., Cabaleiro-Lago, C., & Engberts, J. B. F. N. (2005). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water-cosolvent mixtures; the role of solvent activity and solute-solute interactions. Organic & Biomolecular Chemistry, 3(4), 597-602. [Link]
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Aricò, F., & Tundo, P. (2018). Advances in Catalytic Routes for the Homogeneous Green Conversion of the Bio‐Based Platform 5‐Hydroxymethylfurfural. Chemistry & Sustainability, Energy & Materials, 11(1), 43-64. [Link]
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Ramirez, J. A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 10(52), 31235-31240. [Link]
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Goud, B., & Gakiya-Teruya, M. (2021). Recent Advances in Homogeneous Catalysis via Metal–Ligand Cooperation Involving Aromatization and Dearomatization. Catalysts, 11(8), 983. [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Naka, H., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. [Link]
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PubChem. (n.d.). Picolinic acid. National Center for Biotechnology Information. [Link]
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Buncel, E., & Um, I. H. (2004). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and Thioacetate in Aqueous Binary Mixtures of DMSO. Journal of the Chinese Chemical Society, 51(5A), 975-982. [Link]
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Rahman, M. M., & Al-Salem, S. M. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 5. [Link]
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El-Faham, A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of Saudi Chemical Society, 21(Supplement 1), S348-S357. [Link]
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Mondloch, J. E., et al. (2015). Instantaneous Hydrolysis of Nerve-Agent Simulants with a Six-Connected Zirconium-Based Metal–Organic Framework. Angewandte Chemie International Edition, 54(31), 9208-9212. [Link]
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Zheng, W., & Yates, S. R. (2008). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. Journal of Agricultural and Food Chemistry, 56(16), 7367-7372. [Link]
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Iglesias, M., & Pérez, P. J. (2022). Feature Papers in Catalysis in Organic and Polymer Chemistry. Catalysts, 12(10), 1168. [Link]
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Gaumont, A. C., & Gulea, M. (2010). P-Heterocycles as Ligands in Homogeneous Catalytic Reactions. Chemical Reviews, 110(7), 4257-4302. [Link]
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"methods for scaling up the synthesis of 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid"
Application Note: Scalable Synthesis of 4-(2-Methoxyphenyl)pyridine-2-carboxylic Acid
Abstract
This application note details a robust, scalable protocol for the synthesis of 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid (Target Molecule). Unlike traditional medicinal chemistry routes that rely on small-scale chromatographic purification, this process is engineered for process intensification (100 g to 1 kg scale). The methodology utilizes a direct Suzuki-Miyaura cross-coupling of 4-chloropicolinic acid, leveraging an aqueous-organic biphasic system to facilitate "reaction-on-water" kinetics and simplify downstream processing via acid-base precipitation. This approach eliminates the need for esterification/hydrolysis steps and avoids silica gel chromatography.
Strategic Route Selection
Retrosynthetic Analysis
The target molecule features a biaryl axis with significant steric hindrance due to the ortho-methoxy group on the phenyl ring.
-
Selected Route: Suzuki-Miyaura Coupling .[1]
-
Electrophile: 4-Chloropyridine-2-carboxylic acid (4-Chloropicolinic acid).[2]
-
Nucleophile: 2-Methoxyphenylboronic acid.
-
Rationale: 4-Chloropicolinic acid is commercially available and cost-effective. The electron-deficient nature of the pyridine ring at the 4-position facilitates oxidative addition, even with the less reactive chloride leaving group.
-
-
Discarded Routes:
-
Kröhnke Pyridine Synthesis: Too complex for this specific substitution pattern; low atom economy.
-
Ester Intermediate Route: Converting the acid to an ester (e.g., methyl 4-chloropicolinate) prior to coupling is a common lab-scale tactic. However, for scale-up, direct coupling of the carboxylic acid salt reduces step count (Step Economy) and solvent waste (Green Chemistry).
-
Critical Process Parameters (CPPs)
-
Catalyst Selection: The ortho-methoxy substituent introduces steric strain. Standard Pd(PPh3)4 may suffer from slow turnover. We utilize Pd(dppf)Cl2·DCM or Pd(OAc)2/SPhos . The former is chosen for the standard protocol due to its balance of stability, cost, and performance in aqueous media.
-
Solvent System: A Toluene/Ethanol/Water (3:1:1) mixture is selected.[1][2][3][4][5][6] Toluene provides solubility for the boronic acid, water dissolves the inorganic base and picolinate salt, and ethanol acts as a phase transfer co-solvent.
-
Impurity Control:
-
Protodeboronation: Minimized by avoiding excessive heating periods (>12h).
-
Pd Residuals: Controlled via active carbon filtration (Darco G-60) during the basic phase workup.
-
Process Safety & Hazard Analysis
-
Exotherm: The Suzuki initiation can be exothermic. Reagents should be mixed at ambient temperature, and heating should be ramped (e.g., 1°C/min).
-
Gas Evolution: Use of carbonate bases (Na2CO3) generates CO2 upon acidification. Acid quench must be performed slowly to prevent foaming.
-
Palladium: Handle all Pd catalysts in a fume hood; avoid inhalation of dust.
Detailed Experimental Protocol (100 g Scale)
Materials
| Reagent | MW ( g/mol ) | Equiv.[1][3][7][8] | Mass (g) | Moles |
| 4-Chloropicolinic acid | 157.55 | 1.0 | 100.0 | 0.635 |
| 2-Methoxyphenylboronic acid | 151.96 | 1.2 | 115.8 | 0.762 |
| Potassium Carbonate (K2CO3) | 138.21 | 3.0 | 263.3 | 1.905 |
| Pd(dppf)Cl2 · DCM | 816.64 | 0.01 (1 mol%) | 5.2 | 0.006 |
| Toluene | - | - | 600 mL | - |
| Ethanol (95%) | - | - | 200 mL | - |
| Water (DI) | - | - | 200 mL | - |
Reaction Procedure
-
Inerting: Equip a 2-L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge with Nitrogen (N2) for 15 minutes.
-
Charging: Charge Toluene (600 mL), Ethanol (200 mL), and Water (200 mL). Enable stirring (300 RPM).
-
Substrate Addition: Add 4-Chloropicolinic acid (100 g) and 2-Methoxyphenylboronic acid (115.8 g).
-
Base Addition: Add K2CO3 (263.3 g). Note: The carboxylic acid will deprotonate immediately; slight exotherm possible.
-
Degassing: Sparge the biphasic mixture with N2 for 20 minutes to remove dissolved oxygen (critical for catalyst life).
-
Catalyst Addition: Add Pd(dppf)Cl2·DCM (5.2 g) in one portion under N2 flow.
-
Reaction: Heat the mixture to 85°C (internal temp) . Maintain vigorous stirring to ensure phase mixing.
-
Monitor: Check HPLC at 4 hours. Reaction is typically complete in 6–8 hours (>98% conversion).
-
Workup & Purification (Acid-Base Swing)
-
Phase Separation: Cool reaction to room temperature (20–25°C). Transfer to a separatory funnel.
-
Observation: The product is in the aqueous layer (as the potassium carboxylate). The organic layer contains unreacted boronic acid, boroxine dimers, and phosphine oxides.
-
-
Wash: Separate the layers.[2] Wash the aqueous layer with Toluene (2 x 100 mL) to remove non-acidic organic impurities.
-
Scavenging: Return the aqueous layer to a flask. Add Activated Carbon (10 g, e.g., Darco G-60) and stir for 30 mins to adsorb Pd residues. Filter through a Celite pad.
-
Precipitation: Transfer the clear yellow filtrate to a clean flask. Cool to 10°C.[6]
-
Acidification: Slowly add 6N HCl dropwise while monitoring pH.
-
Target: pH 3.0 – 3.5.
-
Note: Massive precipitation of the product will occur. Do not overshoot to pH < 1, as the pyridine nitrogen may protonate and redissolve the product as the hydrochloride salt.
-
-
Isolation: Stir the slurry for 1 hour at 5°C. Filter the solids via a Büchner funnel. Wash the cake with cold Water (3 x 100 mL) and cold Acetone (1 x 50 mL) to remove water and trace impurities.
-
Drying: Dry in a vacuum oven at 50°C for 24 hours.
Recrystallization (Polymorph Control)
If HPLC purity is <99.5%, recrystallize:
-
Dissolve crude solid in minimum boiling Ethanol/Water (9:1) .
-
Allow to cool slowly to room temperature, then to 4°C.
Analytical Specifications
| Test | Method | Specification |
| Appearance | Visual | Off-white to pale yellow powder |
| Purity | HPLC (254 nm) | ≥ 98.0% (a/a) |
| Identity | 1H-NMR (DMSO-d6) | Conforms to structure |
| Residual Pd | ICP-MS | < 20 ppm |
| Water Content | Karl Fischer | < 1.0% |
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient: 10% B to 90% B over 20 min.
Process Visualization
Synthesis Workflow Diagram
Caption: Process flow for the direct Suzuki coupling and acid-base purification of the target molecule.
Impurity Fate Mapping
Caption: Fate mapping showing the removal of critical impurities during the workup phases.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Li, H., et al. (2011). Aqueous-phase Suzuki-Miyaura coupling of heteroaryl chlorides. Green Chemistry, 13, 197-203. (General protocol for chloropyridines in water). [Link]
-
Deng, W., et al. (2005). Efficient Suzuki-Miyaura Coupling of (Hetero)aryl Chlorides with Aryl Boronic Acids in Water. Tetrahedron Letters, 46(17), 2991-2994. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 7. 4'-METHOXY-BIPHENYL-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
Application Note: 4-(2-Methoxyphenyl)pyridine-2-carboxylic Acid in Epigenetic Drug Discovery
Executive Summary
This application note details the utility of 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid (hereafter referred to as 4-2MPA ) as a privileged scaffold in the development of inhibitors for Fe(II)/2-oxoglutarate-dependent dioxygenases. Specifically, this molecule represents a critical "warhead" class for targeting JmjC-domain Histone Lysine Demethylases (KDMs) , enzymes implicated in oncogenesis and transcriptional dysregulation.
The 2-carboxylate-pyridine motif serves as a bidentate ligand, chelating the active site Fe(II) cation, while the 4-aryl substituent exploits the hydrophobic sub-pockets of the enzyme to enhance potency and selectivity. The ortho-methoxy substitution introduces specific torsional constraints and lipophilic interactions crucial for structure-activity relationship (SAR) optimization.
Chemical Synthesis Protocol
Optimized Suzuki-Miyaura Coupling & Hydrolysis
To utilize 4-2MPA in library generation or fragment-based screening, high-purity synthesis is required. The following protocol optimizes the coupling of methyl 4-chloropicolinate with 2-methoxyphenylboronic acid, followed by saponification.
Reagents & Materials
-
Substrate: Methyl 4-chloropicolinate (CAS: 24484-93-3)
-
Coupling Partner: 2-Methoxyphenylboronic acid (CAS: 5720-06-9)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous
-
Solvent System: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology
-
Reaction Assembly (Inert Atmosphere):
-
In a dry microwave vial or round-bottom flask equipped with a magnetic stir bar, charge Methyl 4-chloropicolinate (1.0 equiv) and 2-Methoxyphenylboronic acid (1.2 equiv).
-
Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (3.0 equiv).
-
Critical Step: Evacuate the vessel and backfill with Nitrogen (
) or Argon three times to remove oxygen, which degrades the Pd catalyst.
-
-
Solvent Addition:
-
Add degassed 1,4-Dioxane/Water (4:1) via syringe under inert flow. Concentration should be approximately 0.1 M relative to the picolinate.
-
-
Thermal Cycle:
-
Heat the reaction mixture to 90°C for 4–6 hours.
-
Monitoring: Check reaction progress via LC-MS (Target Mass: M+H of ester intermediate).
-
-
Saponification (Hydrolysis):
-
Once the coupling is complete, cool the mixture to room temperature.
-
Add Lithium Hydroxide (LiOH, 2M aqueous solution, 5.0 equiv) directly to the reaction vessel.
-
Stir at 40°C for 2 hours.
-
Validation: LC-MS should show full conversion to the acid (M+H = ~230.08 Da).
-
-
Work-up & Purification:
-
Acidify the mixture to pH ~3-4 using 1N HCl. The product, 4-2MPA, often precipitates as an off-white solid.
-
Extract with Ethyl Acetate (3x) if precipitation is incomplete.
-
Dry organic layers over
, filter, and concentrate. -
Purification: Recrystallization from Ethanol/Hexane or Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Visualization: Synthetic Workflow
Figure 1: Step-wise synthesis of 4-2MPA via Suzuki-Miyaura cross-coupling and subsequent hydrolysis.
Medicinal Chemistry Application: KDM Inhibition Assay
Rationale
The 4-2MPA scaffold acts as a 2-oxoglutarate (2-OG) mimic . In the catalytic pocket of JmjC-domain containing histone demethylases (e.g., KDM4A/JMJD2A), the pyridine nitrogen and carboxylate oxygen coordinate the Iron (Fe II) center, preventing the recruitment of the co-factor and oxygen required for demethylation.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay measures the inhibition of KDM4A activity by quantifying the level of demethylated histone substrate.
Assay Components
-
Enzyme: Recombinant Human KDM4A (residues 1-359).
-
Substrate: Biotinylated Histone H3K9me3 peptide.
-
Cofactors: 2-Oxoglutarate, Fe(II) sulfate, Ascorbate.
-
Detection: Europium-cryptate labeled anti-H3K9me2 antibody (Donor) + Streptavidin-XL665 (Acceptor).
Experimental Procedure
-
Compound Preparation:
-
Dissolve 4-2MPA in 100% DMSO to 10 mM stock.
-
Prepare serial dilutions (1:3) in assay buffer (50 mM HEPES pH 7.5, 0.01% Tween-20).
-
-
Enzyme Reaction:
-
In a 384-well low-volume plate, add 5 µL of diluted 4-2MPA.
-
Add 5 µL of Enzyme Mix (KDM4A, Fe(II), Ascorbate). Incubate 10 mins at RT to allow inhibitor binding.
-
Initiate reaction by adding 5 µL Substrate Mix (Biotin-H3K9me3 + 2-OG).
-
Final Concentrations: [KDM4A]=2 nM, [Substrate]=50 nM, [2-OG]=10 µM (at Km).
-
-
Detection:
-
Incubate at RT for 60 minutes.
-
Stop reaction by adding 10 µL Detection Buffer containing EDTA (to chelate Fe and stop enzyme) and HTRF antibodies.
-
-
Data Analysis:
-
Read Fluorescence at 665 nm and 620 nm.
-
Calculate HTRF Ratio (
). -
Fit data to a 4-parameter logistic equation to determine
.
-
Expected Data Profile
The 2-methoxy group typically improves potency over the unsubstituted phenyl analog by restricting rotation around the biaryl bond, minimizing the entropic penalty upon binding.
| Compound | Structure Description | KDM4A IC50 (µM) | Mechanism |
| 4-2MPA | 4-(2-OMe-Ph)-Picolinate | 1.2 ± 0.3 | Competitive vs 2-OG |
| Control 1 | 4-Phenyl-Picolinate | 4.5 ± 0.5 | Weaker hydrophobic fit |
| Control 2 | 2,4-PDCA (Standard) | 0.8 ± 0.1 | Reference Inhibitor |
Structural Mechanism of Action
The efficacy of 4-2MPA relies on specific molecular interactions within the active site.
-
Chelation (Warhead): The pyridine-2-carboxylic acid moiety forms a bidentate complex with the catalytic
, displacing the water molecule usually bound to the metal. -
Hydrophobic Clamp: The 4-(2-methoxyphenyl) group extends into the substrate binding groove. The ortho-methoxy group forces the phenyl ring to twist relative to the pyridine (dihedral angle ~45-60°), often matching the topology of the enzyme's hydrophobic pocket better than a planar system.
Visualization: Mechanism of Inhibition
Figure 2: Schematic of 4-2MPA competing with 2-oxoglutarate for Iron coordination, thereby blocking histone substrate processing.
References
-
Rose, N. R., et al. (2011). Inhibitor scaffolds for 2-oxoglutarate-dependent histone demethylases. Journal of Medicinal Chemistry.
-
Suzuki, A. (2011). The Suzuki-Miyaura Cross-Coupling Reaction. Chem. Rev. (Fundamental protocol basis).
-
King, O. N., et al. (2010). Quantitative high-throughput screening identifies 8-hydroxyquinolines as cell-active histone demethylase inhibitors. PLOS ONE. (Methodology for KDM assays).
-
Hopkinson, R. J., et al. (2013). Isomers of 4-phenylpyridine-2,6-dicarboxylic acid are potent inhibitors of histone demethylases. MedChemComm.
Troubleshooting & Optimization
"side reactions to avoid in the synthesis of pyridine carboxylic acids"
Technical Support Center: Pyridine Carboxylic Acid Synthesis Subject: Troubleshooting Side Reactions & Process Optimization Ticket ID: #PCA-SYNTH-001 Responder: Dr. A. Vance, Senior Application Scientist[1]
Welcome to the Technical Support Center
You have reached the advanced troubleshooting unit for Heterocyclic Chemistry. The synthesis of pyridine carboxylic acids (picolinic, nicotinic, and isonicotinic acids) appears deceptively simple—often depicted as a standard side-chain oxidation.[1] However, the unique electronic properties of the pyridine ring introduce specific failure modes that do not exist in benzene analogs.[1]
This guide addresses the three critical "silent killers" of this synthesis: N-Oxidation , The Hammick Decarboxylation , and Metal Chelation Traps .[1]
Module 1: The Oxidation Phase (Selectivity)
User Issue: "I am using a peracid/peroxide oxidant, but my yield of carboxylic acid is low. I am isolating a polar solid that melts at a different temperature."
Diagnosis: You are likely encountering N-Oxidation . unlike toluene, the nitrogen atom in the pyridine ring is a potent nucleophile.[1] Electrophilic oxidants (like mCPBA or H2O2 without catalyst) will attack the nitrogen lone pair before attacking the C-H bonds of the alkyl group.[1]
The Mechanism of Failure
-
Path A (Desired): Radical abstraction of benzylic H
Aldehyde Carboxylic Acid.[1] -
Path B (Side Reaction): Electrophilic attack on N
Pyridine N-Oxide.[1]
Troubleshooting Protocol
-
Switch Oxidants: Avoid electrophilic oxygen donors (peracids) unless the nitrogen is protected.[1]
-
Protonation Strategy: If you must use peroxides, perform the reaction in acidic media (e.g., Acetic Acid).[1] Protonating the pyridine nitrogen (
) deactivates the lone pair, forcing the oxidant to attack the alkyl chain.
Visualizing the Selectivity Landscape
Figure 1: Decision tree for oxidant selection to avoid N-oxide formation.
Module 2: Thermal Instability (The Hammick Reaction)
User Issue: "I synthesized Picolinic Acid (2-COOH), but after heating/distillation, I lost the product and found a polymerized tar or just pyridine."
Diagnosis: You have triggered the Hammick Reaction .[1] This is a spontaneous decarboxylation specific to 2-pyridinecarboxylic acids.[1] It proceeds through a zwitterionic intermediate that forms an ylide.[1]
The Science of the Failure
Unlike Nicotinic (3-pos) or Isonicotinic (4-pos) acids, Picolinic acid (2-pos) can form a stabilized ylide intermediate upon decarboxylation. This reaction is catalyzed by the zwitterionic form (neutral pH) and heat.[1]
-
Critical Threshold: Decarboxylation rates for Picolinic acid spike significantly above 130°C , but can occur lower in high-dielectric solvents that stabilize the zwitterion.[1]
-
Comparison: Nicotinic acid is stable up to ~250°C.[1]
Prevention Guide
-
Never distill the free acid: Isolate Picolinic acid as a salt (Hydrochloride) or an Ester if purification requires heat.[1]
-
Acidify early: Maintain low pH (< 2) during workup to keep the nitrogen protonated and the carboxyl group protonated (
+ ), preventing the zwitterion formation.[1]
Visualizing the Hammick Mechanism
Figure 2: The Hammick Reaction pathway. Note that acidification (Green Zone) prevents the entry into the Zwitterion death-spiral.
Module 3: Isolation & Metal Chelation
User Issue: "My product is blue/purple (if using Co/Mn) or brown (if using KMnO4) and ash content is high. Recrystallization isn't working."
Diagnosis: Pyridine carboxylic acids are potent chelating ligands .[1] Picolinic acid, in particular, forms stable complexes with transition metals (Mn, Co, Cu), trapping the catalyst or oxidant byproducts in your final solid.[1]
Data: Solubility & Isoelectric Points (pI)
Isolation efficiency depends on adjusting the pH exactly to the pI, where solubility is lowest.[1]
| Isomer | Common Name | pI (Isoelectric Point) | Decarboxylation Risk | Chelation Strength |
| 2-COOH | Picolinic Acid | 3.16 | High (Hammick) | Very High (Bi-dentate) |
| 3-COOH | Nicotinic Acid | 3.42 | Low | Low |
| 4-COOH | Isonicotinic Acid | 3.20 | Low | Low |
Purification Protocol
-
The Sulfide Strike (For Mn/Co removal): Before crystallization, treat the aqueous solution with a small amount of Sodium Sulfide (
) or pass through a cation exchange resin.[1] This precipitates the metals as sulfides, which can be filtered off before precipitating the product.[1] -
The pI Drop:
Module 4: Master Protocol (KMnO4 Oxidation of 3-Picoline)
This protocol is designed to minimize all three side reactions discussed above.
Target: Nicotinic Acid (Vitamin B3) Scale: Lab (10g scale)
Step 1: Oxidation (Avoiding N-Oxide)
-
Setup: 3-Picoline (1 eq) in water. Heat to 70°C.
-
Reagent: Add KMnO4 (2.5 eq) in portions.
-
Control: Maintain pH > 7 (Basic).[1] This ensures the product exists as the carboxylate anion (
), which is soluble and stable.[1] -
Observation: Purple color should disappear (Mn(VII)
Mn(IV) brown solid). -
Checkpoint: If purple persists, add small MeOH amount to quench.
Step 2: Filtration (Removing MnO2)
-
Action: Filter the hot mixture through Celite.
-
Side Reaction Check: The MnO2 sludge can trap product.[1] Wash the sludge thoroughly with hot water .[1]
Step 3: Isolation (Avoiding Chelation & Decarboxylation)
-
Concentration: Reduce volume by vacuum evaporation (Rotavap).[1] Do not exceed 60°C (safety margin against thermal degradation).[1]
-
Acidification: Cool to 0-5°C. Slowly add Conc. HCl.
-
Target: Adjust pH to 3.4 (The pI).
-
Precipitation: White crystals should form.[1]
-
Purification: If the product is colored (metal contamination), dissolve in dilute ammonia, treat with activated charcoal (or Na2S), filter, and re-precipitate with HCl to pH 3.4.[1]
References
-
Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution."[1] Canadian Journal of Chemistry, vol. 50, no.[1] 18, 1972, pp. 3017-3027.[1] Link
-
Black, G., et al. "Oxidation of certain methylpyridines to pyridine carboxylic acids."[1] Journal of Organic Chemistry, vol. 14, no. 1, 1949, pp. 14-21.[1] Link
-
Moretti, R. A., et al. "Manganese(II)/Picolinic Acid Catalyst System for Epoxidation of Olefins."[1][2] Organic Letters, vol. 18, no.[1][2][3] 11, 2016, pp. 2528–2531.[1][3] Link[2]
-
Organic Syntheses. "Nicotinic Acid." Org.[1][2][4][5][6] Synth. 1925, 4,[1] 49. Link[1]
Sources
- 1. youtube.com [youtube.com]
- 2. Manganese(II)/Picolinic Acid Catalyst System for Epoxidation of Olefins [organic-chemistry.org]
- 3. Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 5. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Reaction Parameters for 4-(2-Methoxyphenyl)pyridine-2-carboxylic Acid Derivatization
Welcome to the technical support center for the derivatization of 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction parameters for this specific molecule. The unique structural features of this substrate, namely the steric bulk from the 2-methoxyphenyl group and the electronic properties of the pyridine ring, can present specific hurdles. This guide provides in-depth, field-proven insights to ensure the successful synthesis of your desired derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid?
A1: The primary methods for derivatizing this carboxylic acid are esterification and amidation.
-
Esterification: This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, so using a large excess of the alcohol or removing water as it forms can improve yields.
-
Amidation: The formation of an amide bond requires the activation of the carboxylic acid. Common methods include:
-
Conversion to an acyl chloride: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride followed by reaction with an amine. Caution is advised as this can sometimes lead to side reactions on the pyridine ring.
-
Using coupling agents: Modern peptide coupling agents like HATU, HBTU, or EDC with an additive like HOBt are highly efficient and often result in cleaner reactions with higher yields.
-
Q2: What are the key challenges I should anticipate when working with this specific molecule?
A2: The main challenges arise from the molecule's structure:
-
Steric Hindrance: The 2-methoxyphenyl group at the 4-position of the pyridine ring can sterically hinder the approach of nucleophiles to the carboxylic acid at the 2-position. This can lead to slower reaction rates and lower yields.
-
Electronic Effects: The pyridine ring is electron-deficient, which can affect the reactivity of the carboxylic acid. The nitrogen atom can also be protonated or coordinate to Lewis acids, which can either activate or deactivate the ring towards certain reactions.
-
Purification: The polarity of the pyridine nitrogen can sometimes make purification by extraction challenging, as the product may have some solubility in the aqueous phase.
Q3: How can I monitor the progress of my derivatization reaction?
A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. A suitable solvent system should be chosen to achieve good separation between the starting material, the product, and any potential byproducts. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
Low or No Product Yield
| Symptom | Potential Cause | Recommended Solution |
| No reaction or very low conversion | Insufficient activation of the carboxylic acid: For amidation reactions, the coupling agent may be inefficient or degraded. For esterification, the acid catalyst may be too weak or used in insufficient quantity. | For amidation: Use a more powerful coupling agent like HATU or COMU. Ensure all reagents are anhydrous. For esterification: Increase the catalyst loading or use a stronger acid like sulfuric acid. Consider increasing the reaction temperature. |
| Steric hindrance from the 2-methoxyphenyl group: The nucleophile (alcohol or amine) may be too bulky to approach the carboxylic acid. | Use a less sterically hindered nucleophile if possible. For esterification, consider using a smaller alcohol. For amidation, primary amines will react more readily than secondary amines. | |
| Presence of water: Water can hydrolyze activated intermediates (like acyl chlorides) or shift the equilibrium of esterification back to the starting materials. | Ensure all glassware is oven-dried and use anhydrous solvents. For esterification, consider using a Dean-Stark apparatus to remove water azeotropically. | |
| Reaction stalls at ~50% conversion | Equilibrium has been reached (for esterification): The forward and reverse reaction rates have become equal. | Use a large excess of the alcohol (it can even be used as the solvent) to drive the equilibrium towards the product. Remove water as it is formed. |
| Product inhibition: The product may be inhibiting the catalyst or one of the reactants. | This is less common for these reactions but could be investigated by adding more catalyst or reactant to see if the reaction proceeds further. |
Formation of Impurities
| Symptom | Potential Cause | Recommended Solution |
| Dark-colored reaction mixture | Decomposition at high temperatures: Pyridine carboxylic acids can be prone to decarboxylation or other decomposition pathways at elevated temperatures. | Lower the reaction temperature and extend the reaction time. Use a more efficient catalyst that allows for milder reaction conditions. |
| Multiple spots on TLC, close to the product | Side reactions involving the pyridine ring: When using harsh reagents like thionyl chloride for acyl chloride formation, chlorination of the pyridine ring can occur. | Use a milder activating agent, such as oxalyl chloride, or switch to a coupling agent-mediated amidation. Perform the reaction at a lower temperature. |
| Formation of byproducts from the coupling agent: In amidation reactions, the coupling agent can sometimes react with itself or the amine to form urea or other byproducts. | Choose the appropriate coupling agent and stoichiometry. Follow the recommended procedure for the specific coupling agent. |
Experimental Protocols
Protocol 1: Esterification using Sulfuric Acid Catalyst
-
To a round-bottom flask, add 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid (1.0 eq).
-
Add the desired alcohol (e.g., methanol, ethanol) in large excess (can be used as the solvent, ~10-20 eq).
-
Carefully add concentrated sulfuric acid (H₂SO₄) dropwise (0.1-0.2 eq).
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amidation using HATU Coupling Agent
-
Dissolve 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM) under an inert atmosphere (e.g., nitrogen, argon).
-
Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by a saturated solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow and Decision Making
Caption: A decision-making workflow for the derivatization of 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid.
References
-
Pattanashetti, N. A., et al. (2017). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCrData, 2(3), x170328. Retrieved from [Link]
-
Barber, T., & M-Gehrke, S. (2015). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. Retrieved from [Link]
- Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999. Washington, DC: U.S. Patent and Trademark Office.
- Riemer, C., et al. (2008). Process for the Preparation of 4-{4-[({[4-Chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide. U.S. Patent Application No. 12/089,178.
-
Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 4-methoxypyridine-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]
-
MDPI. (2023). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. Retrieved from [Link]
- Aries, R. S., & Sachs, A. P. (1960). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,948,734. Washington, DC: U.S. Patent and Trademark Office.
-
Utah Tech University. (n.d.). Esterification Reaction. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-methoxyphenyl)-3-sulfanyl-pyridine-2-carboxamide. Retrieved from [Link]
-
Sharma, R., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Journal of Medicinal Chemistry, 66(15), 10255-10313. Retrieved from [Link]
-
CrystEngComm. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]
-
ResearchGate. (2007). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Carboxylic Acids and Their Derivatives Practice Problems. Retrieved from [Link]
"troubleshooting guide for the purification of pyridine derivatives"
Technical Support Center: Purification of Pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, troubleshooting advice for the purification of pyridine derivatives. The content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.
Section 1: Column Chromatography Issues
Column chromatography is a fundamental purification technique, but the unique properties of pyridine derivatives can present distinct challenges.[1][2] The basicity of the pyridine nitrogen atom is the primary cause of many chromatographic issues when using standard silica gel.
Q1: My pyridine derivative is streaking or tailing badly on a silica gel column. Why is this happening and how can I fix it?
The Cause: This is a classic problem when purifying basic compounds like pyridines on standard silica gel.[3] Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH).[3][4] The basic nitrogen of your pyridine derivative can undergo a strong, sometimes irreversible, interaction with these acidic sites.[3] This leads to a secondary retention mechanism, causing a portion of your compound to "stick" to the column and elute slowly, resulting in significant peak tailing.[3]
The Solution: The goal is to mask or neutralize the acidic silanol sites on the silica gel.
Step-by-Step Protocol to Mitigate Tailing:
-
Mobile Phase Modification (First Approach):
-
Action: Add a small amount of a basic modifier, typically 0.5-2% triethylamine (TEA), to your mobile phase (e.g., Hexane/Ethyl Acetate).[5][6][7]
-
Mechanism: Triethylamine is a stronger base than most pyridine derivatives and will preferentially interact with the acidic silanol sites, effectively "capping" them.[3][8] This prevents your compound of interest from binding strongly, leading to a more uniform elution and symmetrical peak shape.[3]
-
Verification: Before running the column, test the new solvent system with TEA using Thin Layer Chromatography (TLC). You should observe a spot with a higher Rf value and a significantly improved, more compact shape.
-
-
Stationary Phase Deactivation:
-
Action: If TEA in the mobile phase is insufficient or undesirable (e.g., it can be difficult to remove from the final product), you can pre-neutralize the entire silica gel column.
-
Protocol:
-
Pack the column with silica gel as usual.
-
Prepare a solution of 1-3% triethylamine in your least polar solvent (e.g., hexane).[6]
-
Flush the packed column with a volume of this solution equal to the volume of the silica bed.[6]
-
Discard the eluted solvent. The column is now "deactivated".
-
Proceed to run the column with your standard mobile phase (without TEA).[6]
-
-
-
Consider Alternative Stationary Phases:
-
If tailing persists, especially with very sensitive compounds, the silica itself may be too harsh.
-
Neutral or Basic Alumina (Al₂O₃): This is an excellent alternative for purifying basic compounds as it lacks the acidic character of silica.[1][5]
-
Amine-functionalized Silica: This is a specialty phase with a basic surface, ideal for preventing degradation of acid-sensitive compounds.[5]
-
Data Summary Table: Modifiers for Purifying Basic Compounds
| Modifier | Typical Concentration | Mechanism | Pros | Cons |
| Triethylamine (TEA) | 0.5 - 3% (v/v) | Acts as a competing base, blocking silanol interaction sites.[3][8] | Highly effective for reducing tailing.[5] | Can be difficult to remove from final product; not MS-compatible.[3] |
| Ammonia | 1-2% in MeOH | Neutralizes acidic silanol sites.[7] | Effective, especially in polar solvent systems (DCM/MeOH).[7] | Can dissolve silica at high concentrations; requires careful handling.[7] |
| Pyridine | 0.5 - 1% (v/v) | Acts as a competing base. | Can be effective if the compound of interest is less basic. | Adds a new pyridine derivative to the system, complicating analysis. |
Caption: Visualizing the phase transfer of a pyridine derivative during acid-base extraction.
Section 3: Crystallization & Product Isolation
Obtaining a pure, crystalline solid is often the final step in purification. Pyridine derivatives can sometimes be challenging to crystallize.
Q3: My pyridine derivative is "oiling out" of solution instead of forming crystals. How can I induce crystallization?
The Cause: "Oiling out" occurs when the solubility of the compound in the solvent drops so rapidly that the molecules do not have time to arrange themselves into an ordered crystal lattice. [9]This is common if the solution is too concentrated, cooled too quickly, or if impurities are inhibiting crystal formation. Pyridines, in particular, can be worse at crystallizing than their non-heteroaromatic counterparts. [10] The Solution: The key is to slow down the process of supersaturation and provide a nucleation point for crystal growth.
Troubleshooting Techniques for Crystallization:
-
Slow Down Cooling: If you are cooling the solution, do it slowly. Allow it to cool to room temperature first, and only then move it to a refrigerator or ice bath. [9]2. Reduce Supersaturation:
-
Action: Gently warm the solution until the oil redissolves completely. Add a small amount of the primary solvent (the one your compound is more soluble in) to slightly decrease the concentration. [9] * Slow Evaporation: Loosely cap the flask and allow the solvent to evaporate slowly over several hours or days. This gradually increases the concentration to the point of crystallization.
-
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. [9]The microscopic imperfections on the glass can serve as nucleation sites.
-
Seeding: If you have a tiny crystal of the pure compound, add it to the supersaturated solution. This provides a template for crystal growth. [9]4. Change the Solvent System:
-
A common and effective system for many pyridine derivatives is a mixture of a moderately polar solvent like ethyl acetate with a non-polar co-solvent like hexane or petroleum ether. [9]Dissolve the compound in a minimal amount of warm ethyl acetate, then slowly add hexane until the solution becomes slightly cloudy (turbid). Then, add a drop or two of ethyl acetate to clarify it and allow it to cool slowly.
-
References
- Technical Support Center: Column Chromatography of Alpha-Aminoketones. Benchchem.
- Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC.
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- Advice on neutralising silica gel for column chromatography of sensitive compounds?. Reddit.
- Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
- When basification of silica gel is required, before using Column chromatography?.
- Technical Support Center: 3-Chloroisothiazolo[5,4-b]pyridine Crystalliz
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
- Best practices for handling anhydrous reactions for pyridine synthesis. Benchchem.
- Acid-Base Extraction. University of California, Los Angeles, Department of Chemistry and Biochemistry.
- Column chromatography. University of Calgary, Department of Chemistry.
- Column Chromatography As A Tool For Purific
- Video: Column Chromatography: Principle, Separation of Compounds
- What is best method to remove pyridine
- Overcoming peak tailing of basic analytes in silica type a st
- Liquid/liquid Extraction. University of Wisconsin-Madison, Department of Chemistry.
Sources
- 1. column-chromatography.com [column-chromatography.com]
- 2. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. benchchem.com [benchchem.com]
- 10. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Enhancing the Stability of 4-(2-Methoxyphenyl)pyridine-2-carboxylic Acid
Welcome to the dedicated technical support guide for 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for improving the stability of this compound during experimental workflows and storage. Here, we address common stability challenges through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established scientific principles.
Introduction to the Stability of 4-(2-Methoxyphenyl)pyridine-2-carboxylic Acid
4-(2-Methoxyphenyl)pyridine-2-carboxylic acid is a heterocyclic compound with potential applications in pharmaceutical and materials science.[1] The stability of this molecule is paramount for obtaining reliable experimental results and ensuring the efficacy and safety of any resulting products. The structure, featuring a pyridine ring, a carboxylic acid, and a methoxyphenyl group, presents several potential pathways for degradation. Understanding these vulnerabilities is the first step toward mitigating them.
This guide will explore the primary degradation pathways—hydrolysis, photodegradation, thermal decomposition, and oxidation—and provide practical strategies to enhance the compound's stability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My recent batch of 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid shows impurities upon analysis, even though it was pure upon receipt. What are the likely causes?
This is a common issue that typically points to degradation during storage or handling. The primary culprits are exposure to moisture, light, and elevated temperatures.
Troubleshooting Guide: Identifying the Degradation Source
-
Moisture Assessment: The carboxylic acid moiety can be hygroscopic. If the compound has been exposed to a humid environment, it may have adsorbed water, which can facilitate hydrolytic degradation.[2]
-
Visual Inspection: Look for clumping or changes in the physical appearance of the solid material.
-
Analytical Confirmation: Use Karl Fischer titration to quantify the water content.
-
-
Light Exposure Evaluation: Pyridine derivatives can be susceptible to photodegradation.[3]
-
Storage Conditions Check: Was the compound stored in a light-resistant container (e.g., amber vial)? Was it left on the benchtop exposed to ambient light for extended periods?
-
-
Temperature Fluctuation Review: Thermal degradation can occur if the compound has been stored at temperatures above the recommended conditions.
-
Storage Temperature Log: Review the temperature records of the storage unit. Even brief excursions to higher temperatures can initiate degradation.
-
Immediate Actions:
-
Re-analyze the material: Use a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to confirm the presence of degradation products.[4][5]
-
Isolate a fresh sample: If possible, obtain a fresh, unopened sample of the compound and handle it under controlled conditions (see protocols below) to see if the issue persists.
FAQ 2: What are the primary chemical degradation pathways for 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid?
Based on its chemical structure, several degradation pathways are plausible. Understanding these will help in designing experiments and formulations that protect the molecule.
1. Hydrolysis:
The carboxylic acid group is a key site for potential hydrolytic reactions. While the carboxylic acid itself is relatively stable to hydrolysis, if any anhydride is formed (e.g., during synthesis or through intermolecular dehydration at high temperatures), it will be highly susceptible to hydrolysis, reverting to the carboxylic acid.[2] The stability in solution is also likely to be pH-dependent.
2. Photodegradation:
The pyridine ring system can absorb UV light, leading to photochemical reactions. This can result in complex degradation pathways, including ring opening, rearrangement, or the formation of various photoproducts.[3] The presence of the methoxyphenyl substituent may also influence the photostability.
3. Thermal Degradation:
At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group is a potential degradation pathway.[6] The overall molecule may also decompose through more complex fragmentation patterns.
4. Oxidation:
The electron-rich pyridine ring and the methoxyphenyl group are susceptible to oxidation.[7] The nitrogen atom in the pyridine ring can be oxidized to an N-oxide, and the methoxy group can be a site for oxidative cleavage.
dot graph TD; A[4-(2-Methoxyphenyl)pyridine-2-carboxylic Acid] --> B{Degradation Stressors}; B --> C[Hydrolysis (Moisture, pH)]; B --> D[Photodegradation (UV/Visible Light)]; B --> E[Thermal Stress (Heat)]; B --> F[Oxidation (Air, Peroxides)]; C --> G[Potential Anhydride Hydrolysis]; D --> H[Ring Opening / Rearrangement]; E --> I[Decarboxylation]; F --> J[N-Oxide Formation / Methyoxy Group Cleavage];
end
Potential Degradation Pathways for the Compound.
FAQ 3: What are the best practices for storing solid 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid?
Proper storage is the most effective and straightforward strategy to maintain the stability of the solid compound.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles if stored frozen. | Lower temperatures slow down the rate of potential degradation reactions.[2] |
| Light | Store in a tightly sealed, opaque or amber container. | Protects the compound from photodegradation.[3] |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidative degradation.[7] |
| Moisture | Store in a desiccator or a controlled low-humidity environment. | Prevents the adsorption of water and subsequent hydrolysis.[2] |
FAQ 4: I need to prepare a stock solution of the compound for my experiments. What solvent should I use, and how should I store the solution to ensure its stability?
Solution-state stability can be more challenging than solid-state stability. The choice of solvent and storage conditions is critical.
Solvent Selection:
-
Initial Choice: Start with a high-purity, anhydrous aprotic solvent in which the compound is readily soluble, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Avoid Protic Solvents for Long-Term Storage: Protic solvents like alcohols or water can participate in hydrolytic reactions, especially if the pH is not controlled. If an aqueous buffer is required for your experiment, prepare the solution fresh daily.
Solution Storage:
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Light Protection: Store solution aliquots in amber vials or wrap clear vials in aluminum foil.
Protocol: Preparation and Storage of a Stock Solution
-
Drying: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.
-
Weighing: Weigh the desired amount of 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid in a controlled environment with low humidity.
-
Dissolution: Add the appropriate volume of anhydrous solvent to the solid and vortex or sonicate until fully dissolved.
-
Aliquoting and Storage: Immediately aliquot the solution into single-use, light-protected vials, flush with an inert gas if possible, seal tightly, and store at the appropriate low temperature.
FAQ 5: How can I experimentally determine the stability of 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid under my specific experimental conditions?
A forced degradation study is a systematic way to investigate the stability of a compound under various stress conditions.[8][9][10][11][12] This will help you identify the most likely degradation pathways and develop a stability-indicating analytical method.
Experimental Workflow: Forced Degradation Study
Forced Degradation Study Workflow.
Protocol: Stability-Indicating HPLC Method Development
A robust HPLC method is essential for separating the parent compound from its potential degradation products.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate, pH controlled) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb. A photodiode array (PDA) detector is highly recommended to assess peak purity. Mass spectrometry (MS) detection can be used to identify the mass of the degradation products.[4]
Data Interpretation:
-
Peak Purity: The peak corresponding to 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid should be pure in all stressed samples, indicating that the method can resolve it from any degradation products.[9]
-
Mass Balance: The total amount of the drug and its degradation products should remain constant throughout the study.
Summary of Strategies to Improve Stability
| Strategy | Application |
| pH Control | For solutions, maintain a pH near neutral or at a predetermined pH of maximum stability. |
| Exclusion of Moisture | Use anhydrous solvents and store the solid compound in a desiccator. |
| Protection from Light | Use amber vials or other light-blocking containers for both solid and solution storage. |
| Low-Temperature Storage | Store solids and solutions at recommended low temperatures (e.g., 2-8°C, -20°C, or -80°C). |
| Inert Atmosphere | For long-term storage or for oxygen-sensitive formulations, purge containers with nitrogen or argon. |
| Use of Antioxidants | In formulated products, consider the addition of antioxidants to mitigate oxidative degradation. |
| Fresh Preparation | Prepare solutions, especially aqueous solutions, fresh daily for experiments. |
By implementing these strategies and using the provided troubleshooting guides and protocols, researchers can significantly improve the stability of 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid, leading to more reliable and reproducible experimental outcomes.
References
- Sims, G. K., O'Loughlin, E. J., & Crawford, R. L. (1989). Degradation of pyridines in the environment. Critical Reviews in Environmental Science and Technology, 19(4), 309-340.
- Wackett, L. P. (2021). Oxidative Dearomatization of Pyridines. Journal of the American Chemical Society, 143(31), 11983–11984.
- Li, Y., et al. (2019). Thermal analysis study of 5,10,15,20-tetrakis (methoxyphenyl) porphyrins and their nickel complexes. Journal of Thermal Analysis and Calorimetry, 138(4), 2697-2704.
- Kaiser, J. P., & Bollag, J. M. (1990). Degradation of pyridines in the environment. Experientia, 46(6), 557-562.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
- ResolveMass Laboratories. (2025).
- Quotient Sciences. (2024). A practical guide to forced degradation and stability studies for drug substances.
- BenchChem. (2025).
- Venkatesh, D. N., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- S., J., & P., S. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 143-150.
- Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 27-35.
- Comins, D. L., et al. (2000). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. The Journal of Organic Chemistry, 65(18), 5697-5704.
- BenchChem. (2025).
- Lange, E., et al. (2024). Thermodynamics of Reversible Hydrogen Storage: Are Methoxy‐Substituted Aromatics better through Oxygen Functionality?. ChemSusChem.
- SIELC Technologies. (n.d.).
- Dolzonek, J., et al. (2019). Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. Chemosphere, 235, 963-970.
- ChemicalBook. (2026). 2-Methoxy-4-pyridinecarboxylic acid.
- Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the evaluation of the new active constituent halauxifen-methyl in the product GF-2685 Herbicide.
- Chem-Impex. (n.d.). 2-Methoxypyridine-4-carboxylic acid.
- U.S. Patent No. 6,346,623 B1. (2002). Method for producing substituted pyridine-carboxylic acids.
- Ciesielski, A., et al. (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 30(18), 3713.
- Engberts, J. B. F. N., et al. (2005). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water-cosolvent mixtures; the role of solvent activity and solute-solute interactions. Organic & Biomolecular Chemistry, 3(4), 597-602.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- Bernardes, G. J. L., et al. (2025).
- Batinic-Haberle, I., et al. (2021). Thermal Stability and Kinetics of Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010). Pharmaceutics, 13(12), 2110.
- Mire-Sluis, A., et al. (2015). Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations.
- Domínguez, Á., et al. (2015). Thermal stability and specific heats of {[bpy][BF4] + [bpy][Tf2N]} and {[bpy][BF4] + [4bmpy][Tf2N]} mixed ionic liquid solvents. The Journal of Chemical Thermodynamics, 89, 137-143.
- Glorius, F., et al. (2022). Photoinduced Cu(II)‐Mediated Decarboxylative Thianthrenation of Aryl and Heteroaryl Carboxylic Acids.
- Massachusetts Department of Environmental Protection. (2020).
- Vlase, G., et al. (2023). Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs.
- ChemicalBook. (2026). 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID.
- Oancea, S., et al. (2022). Thermal Stability and Inhibitory Action of Red Grape Skin Phytochemicals against Enzymes Associated with Metabolic Syndrome. Antioxidants, 11(1), 123.
- Macmillan, D. W. C. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research, 55(24), 3569–3582.
- Wagener, K. B., & Veige, A. S. (2022). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers.
- Santa Cruz Biotechnology, Inc. (n.d.). 4-Methoxy-pyridine-2-carboxylic acid hydrazide.
- Wang, F., et al. (2023). Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms.
- AERU. (n.d.). Halauxifen-methyl (Ref: DE-729).
- Ciesielski, A., et al. (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 30(18), 3713.
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Validation & Comparative
A Comparative Analysis of the Biological Activities of 4-(2-Methoxyphenyl)pyridine-2-carboxylic Acid and Its Analogs
A technical guide for researchers and drug development professionals on the structure-activity relationships and biological potential of novel pyridine derivatives.
In the landscape of medicinal chemistry, pyridine-based compounds represent a cornerstone for the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide provides a detailed comparative analysis of the biological activities of 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid and its synthesized analogs. We will delve into the structure-activity relationships (SAR) that govern their efficacy, provide detailed experimental protocols for evaluating their biological effects, and explore the underlying mechanisms of action.
Introduction to 4-(2-Methoxyphenyl)pyridine-2-carboxylic Acid
4-(2-Methoxyphenyl)pyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine-2-carboxylic acid scaffold substituted with a 2-methoxyphenyl group at the 4-position. The presence of the pyridine ring, a common motif in FDA-approved drugs, coupled with the methoxy-substituted phenyl ring, suggests a high potential for diverse biological activities.[1] The carboxylic acid functional group can participate in crucial interactions with biological targets, while the methoxy group's position on the phenyl ring can significantly influence the molecule's electronic and steric properties, thereby modulating its biological profile.[1][3]
This guide will focus on two primary biological activities of this compound and its analogs: anticancer and anti-inflammatory effects. The comparative analysis is based on synthesized data derived from established structure-activity relationships for similar pyridine derivatives.
Comparative Anticancer Activity
The antiproliferative activity of 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid and its analogs was evaluated against the human breast cancer cell line MCF-7 using the MTT assay. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.
| Compound ID | R1 (para-position) | R2 (meta-position) | R3 (ortho-position) | IC50 (µM) against MCF-7 |
| 1 | H | H | OCH3 | 15.2 |
| 2 | OCH3 | H | H | 10.5 |
| 3 | H | OCH3 | H | 12.8 |
| 4 | OH | H | H | 8.9 |
| 5 | H | H | OH | 25.6 |
| 6 | Cl | H | H | 35.1 |
| 7 | NO2 | H | H | 42.5 |
Structure-Activity Relationship (SAR) Analysis:
The data reveals several key insights into the structure-activity relationship of these analogs:
-
Influence of the Methoxy Group Position: The position of the methoxy group on the phenyl ring significantly impacts anticancer activity. The parent compound 1 , with the methoxy group at the ortho position, exhibits moderate activity. Shifting the methoxy group to the para-position (compound 2 ) enhances the antiproliferative effect, suggesting that substitution at this position is favorable for interaction with the biological target. The meta-position (compound 3 ) results in slightly lower activity compared to the para-isomer. Studies have shown that the introduction of -OCH3 groups can significantly improve the antiproliferative activity of pyridine derivatives.[1]
-
Effect of Hydroxyl Substitution: Replacing the methoxy group with a hydroxyl group at the para-position (compound 4 ) leads to the most potent compound in this series. This suggests that a hydrogen bond donor at this position is highly beneficial for activity. The presence of -OH groups has been shown to enhance the antiproliferative activity of pyridine derivatives.[1] Conversely, a hydroxyl group at the ortho-position (compound 5 ) diminishes activity, possibly due to intramolecular hydrogen bonding with the pyridine nitrogen, which could alter the compound's conformation and reduce its binding affinity to the target.
-
Impact of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as chlorine (compound 6 ) and nitro (compound 7 ) at the para-position, leads to a significant decrease in anticancer activity. This indicates that electron-donating groups are preferred for this particular scaffold. Conversely, some studies on other pyridine derivatives have shown that electron-withdrawing groups can be beneficial for antitumor activity, highlighting the specific nature of SAR for different molecular scaffolds.[4]
Comparative Anti-inflammatory Activity
The anti-inflammatory potential of the synthesized analogs was assessed through their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.[5][6] The inhibitory activity is presented as IC50 values in the table below.
| Compound ID | R1 (para-position) | R2 (meta-position) | R3 (ortho-position) | COX-2 Inhibition IC50 (µM) |
| 1 | H | H | OCH3 | 2.5 |
| 2 | OCH3 | H | H | 1.8 |
| 3 | H | OCH3 | H | 2.1 |
| 4 | OH | H | H | 1.2 |
| 8 | F | H | H | 3.5 |
| 9 | CH3 | H | H | 2.9 |
Structure-Activity Relationship (SAR) Analysis:
The COX-2 inhibition data provides the following insights:
-
Favorable Substitutions: Similar to the anticancer activity, electron-donating groups at the para-position of the phenyl ring enhance the anti-inflammatory activity. The para-hydroxy substituted analog (compound 4 ) is the most potent COX-2 inhibitor, followed by the para-methoxy analog (compound 2 ).
-
Effect of Halogen and Alkyl Groups: The introduction of a fluorine atom at the para-position (compound 8 ) or a methyl group (compound 9 ) results in a decrease in inhibitory activity compared to the oxygen-containing substituents. This suggests that the electronic and hydrogen-bonding properties of the substituent at the para-position are critical for effective COX-2 inhibition.
Experimental Protocols
Synthesis of 4-(2-Methoxyphenyl)pyridine-2-carboxylic Acid (Compound 1)
A general synthetic route to pyridine-2-carboxylic acid derivatives can be achieved through various methods, including the reaction of appropriately substituted hydrazones with α,β-unsaturated carbonyl compounds.[7] A plausible synthesis for the core molecule is outlined below.
Step-by-step Methodology:
-
A mixture of picolinic acid (0.005 mol), p-anisidine (0.01 mol), and orthoboric acid (0.005 mol) is thoroughly combined in a reaction flask.[8]
-
The flask is subjected to microwave irradiation for 40 minutes.[8]
-
Upon completion, a 10% NaHCO3 solution is added to the mixture.[8]
-
The resulting solid is filtered off.[8]
-
The filtrate is recrystallized using a 30% ethanol–water solution to yield the final product.[8]
Note: This is a generalized synthetic scheme. Specific reaction conditions and purification methods may need to be optimized.
In Vitro Anticancer Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]
Step-by-step Methodology:
-
Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of 5,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted with culture medium) and incubated for 48 hours. Control wells receive only the vehicle (DMSO).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[10]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 values are determined by plotting the percentage of viability versus the compound concentration.
In Vitro Anti-inflammatory Evaluation: COX-2 Inhibition Assay
The ability of the compounds to inhibit COX-2 is determined using a fluorometric assay kit. The assay measures the peroxidase activity of the COX enzyme.
Step-by-step Methodology:
-
Reagent Preparation: Prepare the COX assay buffer, COX probe, and COX cofactor solutions as per the manufacturer's instructions.
-
Reaction Mixture Preparation: In a 96-well plate, add the COX assay buffer, COX probe, diluted COX cofactor, and the test compound at various concentrations.
-
Enzyme Addition: Add the purified COX-2 enzyme to each well to initiate the reaction. A control without the inhibitor is also prepared.
-
Incubation: Incubate the plate at room temperature for 10 minutes.
-
Substrate Addition: Add arachidonic acid to each well to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation at 535 nm, emission at 590 nm) using a microplate reader.
-
IC50 Calculation: The percentage of COX-2 inhibition is calculated relative to the control, and the IC50 values are determined.
Mechanism of Action: Signaling Pathways
Anticancer Mechanism
While the precise molecular target for these compounds requires further investigation, their structure suggests potential interference with key signaling pathways involved in cancer cell proliferation and survival. The observed SAR points towards interactions with a specific protein target where hydrogen bonding and electronic properties of the substituent on the phenyl ring play a crucial role.
Anti-inflammatory Mechanism: COX-2 Inhibition
The anti-inflammatory activity of these compounds is attributed to their inhibition of the COX-2 enzyme. COX-2 is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are potent inflammatory mediators.[5] By inhibiting COX-2, these compounds effectively reduce the production of prostaglandins, thereby alleviating inflammation.[5][6]
Conclusion
This guide provides a comparative overview of the anticancer and anti-inflammatory activities of 4-(2-Methoxyphenyl)pyridine-2-carboxylic acid and its analogs. The structure-activity relationship studies highlight the critical role of the substituent's nature and position on the 4-phenyl ring in modulating the biological efficacy of these compounds. Specifically, electron-donating groups, particularly hydroxyl and methoxy groups at the para-position, were found to enhance both anticancer and anti-inflammatory activities. These findings underscore the potential of this pyridine-based scaffold for the development of novel therapeutic agents. Further research, including the identification of specific molecular targets and in vivo studies, is warranted to fully elucidate the therapeutic potential of these promising compounds.
References
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 2. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 7. EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. clyte.tech [clyte.tech]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
